molecular formula C28H22ClN3O3S B2572818 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1224004-14-1

2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2572818
CAS RN: 1224004-14-1
M. Wt: 516.01
InChI Key: LCRWWQKBVRNJGY-UHFFFAOYSA-N
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Description

2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Quinazoline derivatives have been synthesized and explored for their potential analgesic, anti-inflammatory, antimicrobial, and anticancer activities. Researchers have developed novel quinazolinyl acetamides and evaluated their effectiveness in analgesic and anti-inflammatory models. Some compounds in this category have shown potent activities and moderate ulcerogenic potential compared to traditional drugs such as aspirin (Alagarsamy et al., 2015). Additionally, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been synthesized and demonstrated good antimicrobial activities against standard pathogens (Patel & Shaikh, 2011).

Antitumor and Antimalarial Activities

Quinazoline derivatives have been synthesized with a focus on antimalarial and anticancer properties. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives showed promising in vitro and in vivo antimalarial and anticancer activities, with one derivative highlighted as a particularly promising candidate (Ramírez et al., 2020). Furthermore, novel syntheses of quinazoline derivatives using 1,2,3, Tetrahydroisoquinoline have led to compounds with significant antimicrobial activity, indicating potential for development as future lead molecules (Rao et al., 2020).

Molecular Docking and Enzyme Inhibition Studies

The molecular docking and enzyme inhibition studies of quinazoline derivatives have provided insights into their mechanism of action and potential therapeutic applications. N-aryl/aralkyl derivatives of triazoles have been synthesized and evaluated for their enzyme inhibitory potentials against various targets, demonstrating promising bioactive properties suitable for further exploration as lead molecules (Riaz et al., 2020).

Antimicrobial Efficacy

Synthetic efforts have also yielded quinazoline derivatives with significant antimicrobial activity, supporting their potential as novel antibacterial agents. For instance, novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage were synthesized and exhibited potent antibacterial activity against various microorganisms (Bhoi et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-3,4-dihydroquinazoline-4-one to form 1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenylamine. This intermediate is then reacted with thiophene-2-carbaldehyde to form the final product, 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3,4-dihydroquinazoline-4-one", "thiophene-2-carbaldehyde", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is condensed with 2-amino-3,4-dihydroquinazoline-4-one in the presence of acetic anhydride and triethylamine in N,N-dimethylformamide to form 1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenylamine.", "Step 2: The intermediate from step 1 is then reacted with thiophene-2-carbaldehyde in dichloromethane and diethyl ether in the presence of sodium bicarbonate to form the final product, 2-(4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide.", "Step 3: The product is purified by column chromatography using dichloromethane and diethyl ether as the eluent.", "Step 4: The purified product is dried and characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

1224004-14-1

Molecular Formula

C28H22ClN3O3S

Molecular Weight

516.01

IUPAC Name

2-[4-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H22ClN3O3S/c29-21-11-7-20(8-12-21)18-31-25-6-2-1-5-24(25)27(34)32(28(31)35)22-13-9-19(10-14-22)16-26(33)30-17-23-4-3-15-36-23/h1-15H,16-18H2,(H,30,33)

InChI Key

LCRWWQKBVRNJGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5

solubility

not available

Origin of Product

United States

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